3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound. Its IUPAC name is 3-(5-chloro-2-thienyl)-1H-pyrazole-4-carboxylic acid . The compound has a molecular weight of 228.66 .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered thiophene ring with a chlorine atom at the 5th position, a pyrazole ring at the 3rd position, and a carboxylic acid group at the 4th position of the pyrazole ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Catalytic Synthesis and Antioxidant Applications :
- A series of derivatives of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid have been synthesized and tested for antioxidant activity. These compounds showed potential as antioxidants in in vitro studies, as revealed by molecular docking, ADMET, QSAR, and bioactivity studies (Prabakaran, Manivarman, & Bharanidharan, 2021).
Applications in Nonlinear Optics :
- Novel N-substituted pyrazole derivatives, including those related to this compound, have shown potential in nonlinear optical applications. These compounds exhibited significant nonlinearity, making them suitable for optical limiting applications (Chandrakantha et al., 2013).
Antimicrobial Studies :
- Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies include crystal and molecular structure analysis to understand the compound's interactions and effectiveness (Prabhudeva et al., 2017).
Fluorescence Assessment :
- Pyrazoline derivatives, including those based on this compound, have been studied for their fluorescent properties. These studies explore the effect of different solvents on fluorescence and utilize Density Functional Theory calculations to understand their properties (Ibrahim et al., 2016).
Synthesis and Structural Analysis :
- Research has focused on the synthesis and crystal structure analysis of various derivatives of this compound. This includes studies on their synthesis, conformational differences, and intermolecular interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Docking Studies :
- Molecular docking studies of derivatives of this compound have been conducted to predict binding interactions with target proteins, such as EGFR. This research aids in understanding the compound's potential in various biological and pharmacological applications (Reddy et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been found to be pharmacologically active .
Mode of Action
It is known that pyrazoline derivatives interact with their targets to induce a variety of biological effects .
Biochemical Pathways
Pyrazoline derivatives have been found to impact a wide range of biochemical pathways .
Result of Action
A compound with a similar structure, yc-001, was found to rescue the transport and glycosylation of the p23h rod opsin mutant in mammalian cells .
properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-6-2-1-5(14-6)7-4(8(12)13)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZMKULDVPYEGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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